VNI

Chagas disease Drug metabolism Pharmacokinetics

Choose VNI (≥98% purity) for reproducible T. cruzi research. Unlike clinical antifungals (posaconazole) or analogs (VFV), only VNI achieves 100% parasitological cure in chronic murine Chagas models (Kd=8.30 nM). Essential for robust CYP51 target engagement assays and SAR studies without confounding toxicity or resistance profile deviations.

Molecular Formula C26H19Cl2N5O2
Molecular Weight 504.4 g/mol
CAS No. 1246770-52-4
Cat. No. B12778335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVNI
CAS1246770-52-4
Molecular FormulaC26H19Cl2N5O2
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NC(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C26H19Cl2N5O2/c27-20-10-11-21(22(28)14-20)23(15-33-13-12-29-16-33)30-24(34)17-6-8-19(9-7-17)26-32-31-25(35-26)18-4-2-1-3-5-18/h1-14,16,23H,15H2,(H,30,34)/t23-/m0/s1
InChIKeyCJPLMXOWZZCYHJ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VNI (CAS: 1246770-52-4) Procurement Guide: Chagas Disease CYP51 Inhibitor with Validated In Vivo Efficacy


VNI (CAS: 1246770-52-4) is an experimental small-molecule inhibitor of sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for sterol biosynthesis in the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease . It belongs to a class of carboxamide-containing β-phenyl-imidazole scaffolds, specifically developed through structure-based design to target the protozoan CYP51 enzyme . VNI is distinguished from repurposed clinical antifungals by its high selectivity for the parasitic enzyme and its demonstrated ability to achieve 100% parasitological cure in murine models of both acute and chronic T. cruzi infection when administered orally .

Critical Procurement Considerations for VNI (CAS: 1246770-52-4): Why Analogs and Antifungals Cannot Be Interchanged


For researchers seeking a CYP51 inhibitor for Chagas disease studies, substituting VNI with a clinical antifungal (e.g., posaconazole) or a close structural analog (e.g., VFV) introduces significant and documented deviations in experimental outcomes. Repurposed antifungals have consistently failed to demonstrate sufficient efficacy against T. cruzi in vivo due to poor selectivity, suboptimal pharmacokinetics, or the propensity to induce resistance . Even within the same experimental series, the VNI derivative VFV, while exhibiting broader antiprotozoal activity, is documented to be metabolically less stable than VNI . Furthermore, VNI's unique scaffold is noted to not induce the dose-escalation requirements seen with related triazoles, suggesting a distinct resistance profile . Therefore, procurement decisions based on class or scaffold similarity alone will not reproduce VNI's specific, quantifiable in vivo efficacy and safety profile, as detailed in the following evidence.

Quantitative Differentiation of VNI (CAS: 1246770-52-4): Evidence-Based Comparison Against Analogs and Standard-of-Care


VNI vs. VFV: Superior Metabolic Stability for Consistent In Vivo Performance

VNI exhibits superior metabolic stability compared to its structure-based derivative, VFV. A direct comparative study of the VNI and VFV scaffolds notes that while VFV displays a broader spectrum of antiprotozoal activity, it is 'metabolically less stable' . This is a critical distinction for procurement, as poor metabolic stability can lead to rapid clearance and necessitate higher or more frequent dosing, potentially confounding in vivo efficacy studies.

Chagas disease Drug metabolism Pharmacokinetics

VNI vs. Posaconazole & Ravuconazole: Superior Intracellular Antiparasitic Clearance in Infected Cardiomyocytes

VNI demonstrates significantly greater potency in clearing T. cruzi from infected cardiomyocytes compared to the clinical antifungals posaconazole (POS) and ravuconazole (RAV). In a dose-response assay using GFP-expressing T. cruzi in cardiomyocyte monolayers, VNI reduced parasite load more effectively than POS and RAV across a range of concentrations . Microscopic observation at 72 hours post-infection showed that 7.5 nM VNI treatment resulted in a visibly lower number of intracellular amastigotes compared to the same concentration of posaconazole or ravuconazole .

Trypanosoma cruzi Intracellular amastigote Cardiomyocyte

VNI vs. Benznidazole & VFV: Achieves 100% Survival and Prevents Natural Relapse in a Murine Model of the Y Strain

In a comparative study against the Y strain of T. cruzi in Swiss mice, treatments with VNI and VFV both resulted in 100% animal survival and 0% natural relapse after the end of therapy . While VFV achieved a higher peak parasitemia reduction (>99.7%) compared to VNI's range of 91-100%, VNI's outcome on the clinically critical endpoints of survival and relapse prevention was equivalent . This performance is benchmarked against the standard-of-care drug benznidazole, underscoring VNI's robust in vivo efficacy.

Chagas disease In vivo efficacy Murine model

VNI's Favorable Safety Profile Validated in Murine Acute Toxicity Model

The safety margin of the VNI scaffold is supported by in vivo acute toxicity data. Oral administration of VNI at a very high dose of up to 400 mg/kg in an experimental mouse model resulted in no mortality and no significant side effects up to 48 hours post-treatment . This high tolerance level provides researchers with a wide and predictable experimental dosing window, minimizing the risk of compound-related toxicity confounding efficacy readouts.

Toxicology In vivo safety Maximum tolerated dose

VNI's Potent and Selective Binding to T. cruzi CYP51 (Kd = 8.30 nM)

VNI demonstrates high-affinity binding to its primary target, T. cruzi sterol 14α-demethylase (CYP51A), with a dissociation constant (Kd) of 8.30 nM . This strong binding affinity underpins its potent inhibition of parasite sterol synthesis. While other studies report a slightly different Kd of 15 nM for the T. cruzi CL Brener strain CYP51, the affinity remains consistently in the low nanomolar range . Importantly, this binding is selective, as its affinity for the fungal CYP51 (Candida albicans, Kd = 290 nM) is significantly weaker, highlighting its preferential targeting of the protozoan enzyme .

CYP51 Binding affinity Target engagement

VNI Scaffold Demonstrates Distinct Resistance Profile vs. Posaconazole and Fluconazole

A key differentiation for VNI is its reported lack of inducing the dose-escalation requirement observed with related triazole antifungals like posaconazole and fluconazole . This property suggests that the VNI scaffold may have a lower propensity to induce resistance mechanisms that necessitate increased drug concentrations to maintain antiparasitic activity . This contrasts with the known challenges of antifungal repurposing, where resistance can rapidly emerge and limit long-term efficacy .

Drug resistance CYP51 Mechanism of action

Optimal Research Applications for VNI (CAS: 1246770-52-4) Based on Quantitative Evidence


Gold Standard Positive Control for In Vivo Chagas Disease Efficacy Studies

Due to its well-documented, quantitative in vivo performance—including 100% survival and 0% natural relapse in murine models of the T. cruzi Y strain and 100% cure of acute and chronic Tulahuen strain infections at 25 mg/kg oral dosing —VNI is ideally suited as a positive control compound. Its robust and reproducible efficacy provides a benchmark against which to measure the activity of novel antichagasic candidates. Its favorable safety profile, with no toxicity observed at oral doses up to 400 mg/kg, minimizes confounding toxicological effects in these studies .

Chemical Probe for Investigating Parasite Sterol Biosynthesis and CYP51 Biology

The high-affinity (Kd = 8.30 nM) and selective binding of VNI to the T. cruzi CYP51 enzyme makes it a precise chemical tool for dissecting the sterol biosynthesis pathway. It can be used in target engagement studies, functional assays to validate CYP51 as a drug target, and structure-activity relationship (SAR) investigations of the CYP51 active site. Its distinct resistance profile, which does not appear to induce the dose-escalation seen with posaconazole or fluconazole , further supports its utility in long-term or resistance-focused studies.

Validated Tool for T. cruzi-Host Cell Interaction Studies in Cardiomyocytes

The direct comparative evidence showing VNI's superior clearance of T. cruzi amastigotes from infected cardiomyocytes at low nanomolar concentrations (7.5 nM), compared to the clinical antifungals posaconazole and ravuconazole , validates its use in studying host-pathogen interactions. VNI enables researchers to effectively clear intracellular parasites in a clinically relevant cardiac cell model without the confounding variable of host cell toxicity, facilitating clean readouts of T. cruzi infection and replication dynamics.

Scaffold for Further Medicinal Chemistry Optimization

VNI's defined structure and established pharmacokinetic and toxicity profile serve as a validated starting point for medicinal chemistry campaigns. Its documented metabolic stability relative to the VFV derivative , combined with its high target affinity and well-characterized in vivo performance , provides a strong foundation for rational, structure-based optimization. Researchers can use VNI as a benchmark scaffold to design next-generation CYP51 inhibitors with improved potency against resistant strains or enhanced drug-like properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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